N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-24-18-6-5-17(12-19(18)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTZMFKXECFUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Key Features
Functional Group Analysis
- Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (vs.
- Methoxy vs. Fluoro Substituents : The 3,4-dimethoxy groups (target) enhance electron-donating effects compared to fluorine atoms (), altering pharmacokinetics (e.g., slower metabolism due to reduced CYP450 interaction) .
- Piperidine Modifications: Furan-2-ylmethyl (target): Introduces planar aromaticity for π-π stacking, distinct from phenethyl () or methoxyethyl () groups. Chromenone-Pyrazolo-pyrimidine (): Bulky substituents likely restrict blood-brain barrier penetration compared to the target compound’s compact furan .
Pharmacological and Physicochemical Comparisons
- Molecular Weight : The target compound is likely smaller than Goxalapladib (718.80 g/mol) and the pyrazolo-pyrimidine derivative (589.1 g/mol), suggesting better bioavailability .
- Thermal Stability : reports a melting point of 175–178°C for its sulfonamide analog, implying crystalline stability; the target compound’s dimethoxy groups may lower its melting point due to reduced symmetry .
- Therapeutic Potential: Target: Unreported activity, but structural parallels to sulfonamide antibiotics () and CNS-targeting piperidines () suggest dual applications. Fentanyl Analogs (): High receptor affinity but carry addiction risks, unlike the target’s sulfonamide-based design .
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring , a furan ring , and a benzenesulfonamide group . Its IUPAC name is this compound. The molecular formula is with a molecular weight of 392.5 g/mol.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Piperidine Intermediate : Using a Mannich reaction to create the piperidine structure.
- Attachment of the Furan Ring : A nucleophilic substitution reaction introduces the furan derivative.
- Sulfonamide Formation : The final step involves reacting the piperidine-furan intermediate with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate signaling pathways involved in cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that compounds similar to this sulfonamide derivative exhibit promising enzyme inhibition activity against butyrylcholinesterase (BChE), which is a target for Alzheimer's disease treatment. For instance, derivatives showed IC50 values indicating effective inhibition at low concentrations .
Case Studies and Research Findings
A study published in 2020 explored the structure-activity relationship (SAR) of furan-containing compounds, revealing that modifications in substituents significantly affect biological activity. For example:
| Compound | R Group | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|---|
| 1 | 4-t-Bu-Ph | 8.6 ± 0.4 | 25% |
| 2 | Furan-3-Ph | 1.6 ± 0.2 | 85% |
| 3 | Methoxybiphenyl | 2.8 ± 0.6 | 60% |
The data indicates that the presence of specific functional groups can enhance inhibitory effects against key enzymes involved in neurodegenerative diseases .
Comparison with Similar Compounds
This compound can be compared to other sulfonamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(piperidin-4-yl)benzamide | Lacks furan ring | Moderate activity |
| N-(furan-3-yl)benzamide | Different furan position | Higher inhibition |
This compound's unique structure may confer enhanced stability and solubility, potentially leading to improved interactions with biological targets compared to similar compounds .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide?
Answer:
The synthesis involves nucleophilic substitution between a furan-2-ylmethanamine derivative and a sulfonyl chloride precursor. Key parameters include:
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactivity .
- Catalysts: Use carbodiimide-based coupling agents (e.g., DCC or EDC) to facilitate amide bond formation .
- Temperature: Maintain 0–25°C to control exothermic reactions and minimize side products .
- Purification: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) improves yield and purity .
Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using -NMR and -NMR .
Basic: How can spectroscopic and crystallographic methods validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy:
- -NMR identifies protons on the furan (δ 6.2–7.4 ppm), piperidine (δ 1.5–3.0 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
- -NMR confirms sulfonamide sulfur connectivity (C-S resonance at ~45 ppm) .
- X-ray Crystallography:
- Single-crystal diffraction resolves 3D conformation and hydrogen-bonding networks. Use slow evaporation in DCM/hexane for crystallization .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (±2 ppm error) .
Advanced: What computational strategies predict the compound’s interaction with biological targets like carbonic anhydrase or serotonin receptors?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against enzyme active sites (e.g., carbonic anhydrase IX). Focus on sulfonamide’s Zn-coordination and furan’s π-π stacking .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (AMBER or GROMACS). Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Analysis: Compare with analogs (e.g., replacing dimethoxy with trifluoromethyl) to identify critical pharmacophores .
Advanced: How to resolve contradictions in enzyme inhibition data across biochemical assays?
Answer:
- Assay Optimization:
- Standardize buffer pH (e.g., sodium acetate, pH 4.6) to mimic physiological conditions .
- Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Orthogonal Validation:
- Use fluorescence-based thermal shift assays (TSA) alongside UV-Vis enzyme activity assays .
- Address false positives via counter-screening against non-target enzymes .
Advanced: What experimental designs are effective for structure-activity relationship (SAR) studies of analogs?
Answer:
- Analog Synthesis:
- Vary substituents on the benzene ring (e.g., -OCH, -CF, -Br) .
- Modify the piperidine’s N-alkyl chain to alter lipophilicity .
- Biological Testing:
- Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Corrogate IC values with LogP (HPLC-derived) .
- Data Analysis:
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies:
- Store solutions at pH 2–9 (HCl/NaOH buffers) and 40°C for 14 days. Monitor degradation via HPLC (C18 column, methanol/water mobile phase) .
- Light Sensitivity:
- Conduct photostability tests under UV (254 nm) and visible light. Use amber vials to prevent radical-mediated sulfonamide cleavage .
Advanced: How can flow chemistry improve the scalability and reproducibility of synthesis?
Answer:
- Continuous-Flow Setup:
- Use microreactors (e.g., Corning AFR) for precise temperature control (±1°C) and reduced reaction time .
- Integrate in-line FTIR for real-time monitoring of intermediate formation .
- DoE Optimization:
- Apply Box-Behnken design to optimize variables (residence time, reagent ratio) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
